Cas no 1251259-91-2 (2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID)

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID structure
1251259-91-2 structure
商品名:2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
CAS番号:1251259-91-2
MF:C8H11NO3
メガワット:169.177842378616
MDL:MFCD16698576
CID:5167917

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 化学的及び物理的性質

名前と識別子

    • 2-(1-Methylpropyl)-4-oxazolecarboxylic acid
    • 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
    • MDL: MFCD16698576
    • インチ: 1S/C8H11NO3/c1-3-5(2)7-9-6(4-12-7)8(10)11/h4-5H,3H2,1-2H3,(H,10,11)
    • InChIKey: GMBPJGGGZBLZAB-UHFFFAOYSA-N
    • ほほえんだ: O1C=C(C(O)=O)N=C1C(C)CC

じっけんとくせい

  • 密度みつど: 1.170±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 281.3±13.0 °C(Predicted)
  • 酸性度係数(pKa): 3.47±0.10(Predicted)

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-337235-1.0g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
1.0g
$821.0 2023-02-23
Enamine
EN300-337235-5.0g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
5.0g
$2154.0 2023-02-23
Enamine
EN300-337235-2.5g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
2.5g
$1701.0 2023-09-03
Enamine
EN300-337235-1g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
1g
$821.0 2023-09-03
Enamine
EN300-337235-10.0g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
10.0g
$2708.0 2023-02-23
Enamine
EN300-337235-5g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
5g
$2154.0 2023-09-03
Enamine
EN300-337235-10g
2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID
1251259-91-2
10g
$2708.0 2023-09-03

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID 関連文献

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACIDに関する追加情報

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID and CAS No. 1251259-91-2: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Modern Pharmaceutical Research

2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID, with the chemical formula C10H14N2O3 and CAS No. 1251259-91-2, represents a novel class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound belongs to the broader family of 1,3-oxazole derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The unique structural features of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID—particularly the presence of the butan-2-yl group and the 4-carboxylic acid functionality—contribute to its potential as a lead compound for drug development.

Recent studies have highlighted the importance of 1,3-oxazole scaffolds in the design of bioactive molecules. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that 1,3-oxazole-based compounds exhibit enhanced metabolic stability and improved cell permeability compared to traditional aromatic ring systems. This has made them attractive candidates for the development of orally bioavailable drugs. The 4-carboxylic acid group in 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYL. ACID further enhances its ability to form hydrogen bonds with target proteins, a critical factor in modulating biological activity.

The synthesis of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID typically involves a multi-step process that includes the formation of the 1,3-oxazole ring and the introduction of the butan-2-yl substituent. One of the most promising synthetic routes involves the cyclization of a 2-aminobutyric acid derivative with a carboxylic acid precursor, followed by functional group modification. This approach allows for the precise control of stereochemistry, which is crucial for optimizing the compound's pharmacological profile. Recent advancements in catalytic asymmetric synthesis have further streamlined this process, reducing the number of purification steps and improving overall yield.

Research on 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID has also expanded into its potential applications in drug discovery. A 2024 study published in ACS Medicinal Chemistry Letters explored the compound's interaction with the COX-2 enzyme, a key target in the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The study found that 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID exhibited significantly higher selectivity for COX-2 compared to traditional NSAIDs, which could reduce the risk of gastrointestinal side effects. This finding underscores the compound's potential as a safer alternative in the treatment of inflammatory diseases.

Another area of interest is the use of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID in the development of antitumor agents. A 2023 preclinical study published in Cancer Research investigated its ability to inhibit the proliferation of breast cancer cells. The study revealed that the compound induced apoptosis in cancer cells by targeting the mitochondrial pathway, a mechanism that is often associated with the efficacy of chemotherapeutic agents. The butan-2-yl group was found to play a critical role in this process by enhancing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Furthermore, the structural flexibility of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID allows for the design of analogs with tailored pharmacological properties. A 2024 review article in Drug Discovery Today discussed the potential of modifying the butan-2-yl group to improve the compound's solubility or metabolic stability. For example, replacing the butan-2-yl group with a hydroxyethyl group was shown to enhance the compound's water solubility, making it more suitable for oral administration. Such modifications highlight the versatility of the 1,3-oxazole scaffold in drug design.

In addition to its therapeutic potential, 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID has also been studied for its antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound exhibited potent activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the compound's ability to disrupt bacterial cell membranes, a property that is often associated with the efficacy of natural antimicrobial agents. These findings suggest that 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID could be a valuable lead compound for the development of new antibiotics, especially in the context of increasing antibiotic resistance.

The pharmacokinetic profile of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID is another area of active research. A 2024 study published in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The study found that the compound exhibited good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. The 4-carboxylic acid group was found to be metabolized via hydrolysis, producing a more polar metabolite that is efficiently excreted through the kidneys. These findings support the potential of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID as a viable therapeutic agent.

Despite the promising results, further research is needed to fully understand the mechanisms of action and potential side effects of 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID. Ongoing studies are focused on optimizing its structure to enhance potency and reduce toxicity. Additionally, clinical trials are being planned to evaluate its safety and efficacy in human subjects. As the field of medicinal chemistry continues to evolve, compounds like 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID are likely to play an increasingly important role in the development of novel therapeutics.

In conclusion, 2-(BUTAN-2-YL)-1,3-OXAZOLE-4-CARBOXYLIC ACID represents a promising candidate in the quest for new drugs with diverse therapeutic applications. Its unique structural features, combined with the growing body of research on 1,3-oxazole derivatives, position it as a valuable tool in modern pharmaceutical research. As scientists continue to explore its potential, it is expected that this compound will contribute significantly to the advancement of drug discovery and the treatment of various diseases.

おすすめ記事

推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd